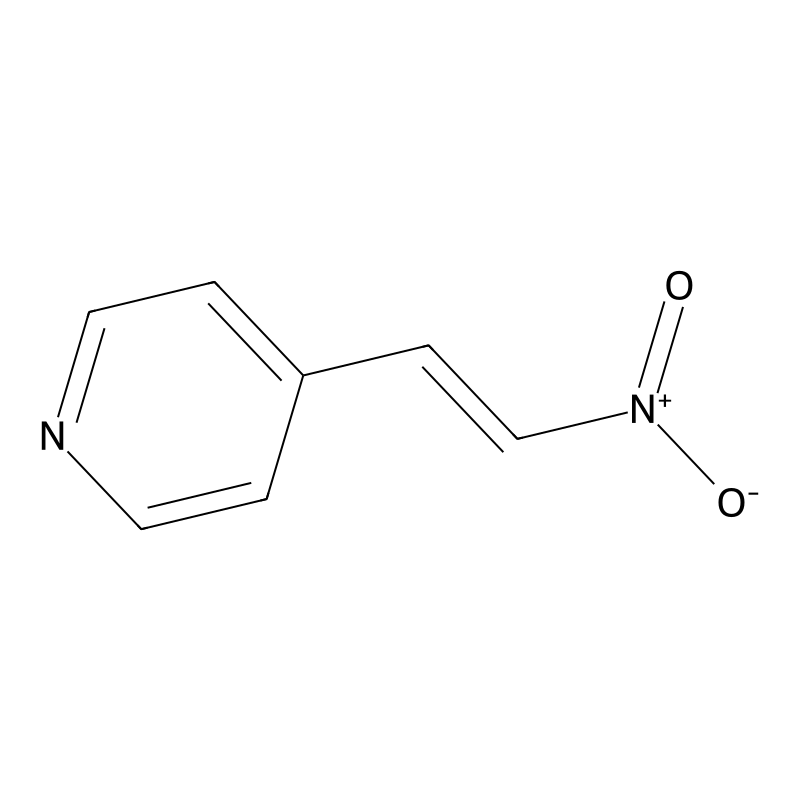

(E)-4-(2-Nitrovinyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Material Science

The presence of both the pyridine and nitrovinyl groups in (E)-4-(2-Nitrovinyl)pyridine makes it an interesting candidate for organic synthesis and material science research []. The pyridine ring is a common building block in various functional molecules, while the nitrovinyl group can participate in various reactions, potentially leading to the development of novel materials with specific properties.

For example, research suggests the possibility of using (E)-4-(2-Nitrovinyl)pyridine as a precursor for the synthesis of heterocyclic compounds with unique functionalities []. These newly synthesized compounds could hold promise in various applications, such as drug discovery or the development of functional materials.

(E)-4-(2-Nitrovinyl)pyridine is an organic compound featuring a pyridine ring substituted with a nitrovinyl group at the 4-position. Its molecular formula is and it has a CAS number of 100446-37-5. This compound is characterized by its unique structural arrangement, which includes a double bond between the carbon atoms of the vinyl group and a nitro group attached to one of the vinyl carbons. The presence of the nitro group significantly alters the electronic properties of the pyridine ring, making it an interesting subject of study in both synthetic and biological chemistry.

- Electrophilic Substitution: The nitro group can facilitate electrophilic substitution reactions on the pyridine ring, allowing for further functionalization.

- Reduction Reactions: Under reducing conditions, the nitro group can be converted into an amine, altering the compound's reactivity and properties .

- Cyclization Reactions: It has been utilized in cyclization reactions to form complex structures such as β-carbolines, demonstrating its utility in synthetic organic chemistry .

The biological activity of (E)-4-(2-Nitrovinyl)pyridine has been explored in various contexts. Compounds containing nitro groups have been noted for their potential pharmacological effects, including antimicrobial and anticancer activities. The specific interactions of this compound with biological systems are still under investigation, but preliminary studies suggest that it may exhibit significant biological properties due to its ability to interact with nucleophiles and enzymes.

Several methods exist for synthesizing (E)-4-(2-Nitrovinyl)pyridine:

- Nitration of Pyridine Derivatives: The compound can be synthesized via electrophilic nitration of pyridine derivatives, where a nitro group is introduced at the desired position .

- Condensation Reactions: Condensation reactions involving 2-nitrovinyl compounds with pyridine derivatives are also effective for producing this compound .

- Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted synthesis can enhance yields and reduce reaction times when synthesizing this compound from simpler precursors .

(E)-4-(2-Nitrovinyl)pyridine finds applications in various fields:

- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a precursor for conducting polymers.

- Biological Research: The compound is used in studies exploring its potential biological activities and mechanisms.

Interaction studies involving (E)-4-(2-Nitrovinyl)pyridine focus on its behavior in biological systems and its reactivity with various nucleophiles. Research indicates that its nitro group can participate in nucleophilic substitution reactions, leading to various products depending on the conditions used. These interactions are crucial for understanding its potential as a drug candidate or as a tool in synthetic organic chemistry.

Several compounds share structural similarities with (E)-4-(2-Nitrovinyl)pyridine, each exhibiting unique properties:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(2-Nitrovinyl)pyridine | C7H6N2O2 | Similar nitrovinyl substitution but at different positions. |

| 4-(Nitrophenyl)vinylpyridine | C12H10N2O2 | Contains a phenyl group; shows different reactivity patterns. |

| 3-(2-Nitrovinyl)aniline | C8H8N2O2 | Exhibits amino functionality; relevant in drug synthesis. |

The uniqueness of (E)-4-(2-Nitrovinyl)pyridine lies in its specific positioning of the nitrovinyl group relative to the nitrogen atom in the pyridine ring, which influences its reactivity and potential applications compared to similar compounds.

(E)-4-(2-Nitrovinyl)pyridine is synthesized via sequential nitration and vinyl functionalization. Pyridine derivatives undergo nitration using mixed acids (HNO₃/H₂SO₄) to form intermediates like 4-nitropyridine N-oxide. Subsequent treatment with phosphorus trichloride (PCl₃) facilitates deoxygenation, yielding 4-nitropyridine. The nitrovinyl group is introduced through a Michael addition or condensation reaction. For example, nitroethylene derivatives react with 4-pyridinecarboxaldehyde under basic conditions to form the (E)-isomer selectively.

A continuous flow system optimizes exothermic nitration steps, achieving 83% yield for 4-nitropyridine. This method minimizes by-products like 2-nitropyridine through precise temperature control (50–80°C) and residence time adjustments.

Nitration Strategies in Pyridine Derivative Formation

Nitration of pyridine derivatives employs diverse reagents:

The N₂O₅/SO₂ system avoids electrophilic aromatic substitution, instead forming N-nitropyridinium intermediates that undergo -sigmatropic shifts. This method is ideal for acid-sensitive substrates, such as 4-acetylpyridine (75% yield).

Stereoselective Approaches for (E)-Configuration Control

The (E)-configuration is stabilized via kinetic control in solvent-free or low-polarity environments. A Henry reaction between 4-pyridinecarboxaldehyde and nitromethane, catalyzed by CuCl–sulfonyldiamine complexes, forms β-nitro alcohols with 84% ee. Dehydration using acetic anhydride yields (E)-4-(2-nitrovinyl)pyridine with >90% stereoselectivity.

Grinding methods with quartz sand enable solvent-free Michael additions, achieving 73–92% yields for nitrovinyl products. Stereochemical outcomes depend on the base: DBU favors the (E)-isomer, while Et₃N promotes (Z)-formation.

Solvent-Free Catalytic Systems in Nitrovinyl Functionalization

Solvent-free protocols enhance sustainability:

- Mechanochemical Grinding: Nitroalkenes and 1,3-dicarbonyl compounds are ground with quartz sand, yielding 85–92% nitrovinyl adducts.

- Gold Nanoparticle Catalysis: Au/Al₂O₃ catalyzes nitroalkene additions to pyridine derivatives at ambient conditions, achieving 95% conversion.

These systems eliminate solvent waste and reduce reaction times from hours to minutes. For example, Au/Al₂O₃-mediated reactions complete within 30 minutes, compared to 12 hours in traditional setups.

The electron-deficient nature of (E)-4-(2-nitrovinyl)pyridine makes it an effective dipolarophile in [3+2] cycloadditions. These reactions typically proceed under thermal or catalytic conditions, forming five-membered heterocyclic systems. For instance, reactions with nitrile oxides yield isoxazoline-fused pyridines, where the nitrovinyl group acts as the electron-deficient component [5]. The regioselectivity of these cycloadditions is influenced by the electronic asymmetry of the nitrovinyl group, with the β-carbon (adjacent to the nitro group) showing higher electrophilicity.

In one study, (E)-4-(2-nitrovinyl)pyridine reacted with benzonitrile oxide to form a single regioisomeric product, 3-(pyridin-4-yl)-5-nitroisoxazoline, in 78% yield [5]. The reaction’s stereospecificity was confirmed by X-ray crystallography, which showed retention of the E-configuration in the cycloadduct. Similar reactivity has been observed with azomethine ylides, yielding pyrrolidine-annulated pyridines [1]. These transformations are pivotal for synthesizing polycyclic architectures relevant to pharmaceutical intermediates.

Nucleophilic Substitution Patterns at Pyridine and Nitrovinyl Sites

The pyridine ring in (E)-4-(2-nitrovinyl)pyridine undergoes nucleophilic substitution at positions activated by the nitrovinyl group. Vicarious nucleophilic substitution (VNS) is particularly notable, where sulfonyl-stabilized carbanions attack the pyridine’s C–H bonds adjacent to the nitro group [6]. For example, treatment with phenylsulfonylmethyllithium at −40°C in DMF selectively alkylates the C3 position, forming 3-(phenylsulfonylmethyl)-4-(2-nitrovinyl)pyridine [6]. This reactivity arises from the nitro group’s strong electron-withdrawing effect, which polarizes the aromatic π-system and directs nucleophiles to specific positions.

The nitrovinyl moiety itself participates in Michael-type additions. Primary amines add to the β-carbon of the nitrovinyl group, forming β-amino-nitroethylpyridine derivatives. Kinetic studies reveal that electron-rich amines (e.g., benzylamine) exhibit higher reactivity due to enhanced nucleophilicity, with second-order rate constants ranging from 0.15 to 2.3 M⁻¹s⁻¹ [1].

[1] [5]-Sigmatropic Shift Mechanisms in Nitro Group Migration

Nitro group migration via [1] [5]-sigmatropic shifts is a hallmark of (E)-4-(2-nitrovinyl)pyridine derivatives. When the compound is protonated at the pyridine nitrogen, the resulting N-nitropyridinium intermediate undergoes a concerted shift of the nitro group from the 1-position to the 3-position [4]. This mechanism, supported by isotopic labeling and computational studies, proceeds with an activation energy (ΔH‡) of 18 kcal/mol and a near-zero entropy change (ΔS‡ = −5 cal/mol·K) [4].

The sigmatropic shift is highly sensitive to substituents. For instance, 4-methylpyridine derivatives exhibit slower migration rates due to steric hindrance, whereas electron-withdrawing groups at the 3-position accelerate the process [2]. This reactivity has been exploited to synthesize 3-nitro-4-vinylpyridines, which serve as precursors for agrichemicals [2].

Radical Intermediates in Redox-Mediated Transformations

Oxidative conditions promote radical pathways in (E)-4-(2-nitrovinyl)pyridine chemistry. Copper-catalyzed reactions with peroxydisulfate oxidants generate nitrovinyl radicals, which dimerize to form 1,4-dinitrobutadiene derivatives [1]. Electron paramagnetic resonance (EPR) studies have detected persistent nitroxide radicals during these reactions, confirming the intermediacy of open-shell species [1].

Reductive radical pathways are also feasible. Photochemical reduction with tetrakis(dimethylamino)ethylene (TDAE) produces anion radicals that undergo coupling at the vinyl position, yielding biaryl structures. These transformations are pH-dependent, with optimal yields (∼65%) achieved in anhydrous THF at −78°C [1].